molecular formula C10H9NOS B1366257 4-(3-Methoxyphenyl)-1,3-thiazole CAS No. 35582-20-8

4-(3-Methoxyphenyl)-1,3-thiazole

Cat. No. B1366257
CAS RN: 35582-20-8
M. Wt: 191.25 g/mol
InChI Key: RJKPLTGRSPEYOQ-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The 4-(3-Methoxyphenyl)-1,3-thiazole compound would contain a methoxyphenyl group attached to the fourth carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of thiazoles typically consists of a planar, aromatic ring system. The presence of the methoxyphenyl group in 4-(3-Methoxyphenyl)-1,3-thiazole would likely introduce additional complexity to the molecular structure .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in pharmaceutical and materials science . The specific reactions involving 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction . The specific properties of 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.

Scientific Research Applications

1. Anti-Corrosion Applications

4-(4-methoxy-phenyl)-thiazole derivatives, such as thiazole hydrazones, have been studied for their potential as anti-corrosion agents. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic media. The study revealed that these inhibitors can effectively suppress both the anodic and cathodic processes of steel corrosion, acting as mixed-type inhibitors (Chaitra et al., 2016).

2. Pharmaceutical Applications

Compounds similar to 4-(3-Methoxyphenyl)-1,3-thiazole have been explored for their pharmaceutical potential. For example, derivatives have been studied for anticonvulsant activity, with some compounds showing promising results and recommended for further study (Vijaya Raj & Narayana, 2006).

3. Cardiotropic and Antihypertensive Effects

Some derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been investigated for their potential antihypertensive and cardiotropic effects. These compounds showed a high affinity to the angiotensin II receptor and exhibited significant antihypertensive effects, comparable to known drugs in this category (Drapak et al., 2019).

4. Antimicrobial and Anticancer Activity

4-(4-methoxyphenyl)-1,3-thiazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, studies have shown these compounds to exhibit antifungal and antibacterial effects. Molecular docking studies have been conducted to identify the interactions with different proteins, providing insights into their potential biological activities (Viji et al., 2020).

5. Organic Light Emitting Diode (OLED) Applications

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been used in the development of white organic light emitting diodes (WOLEDs). These compounds can undergo reversible excited-state intramolecular proton transfer, leading to emissions that can be tuned from blue to yellow, allowing for applications in OLED technology (Zhang et al., 2016).

6. Fluorescence Applications

Thiazole-based push-pull fluorophores, including derivatives of 4-(4-methoxyphenyl)-1,3-thiazole, have been studied for their photophysical properties. These fluorophores exhibit significant quantum yields and are promising for applications in fluorescence-based technologies (Habenicht et al., 2015).

Future Directions

Research into thiazole and its derivatives is ongoing, with many studies focusing on their potential applications in medicinal chemistry . Future research on 4-(3-Methoxyphenyl)-1,3-thiazole could explore its potential biological activity and possible applications.

properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKPLTGRSPEYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408627
Record name 4-(3-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1,3-thiazole

CAS RN

35582-20-8
Record name 4-(3-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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